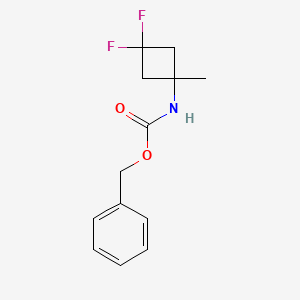
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate, also known as DFCBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Applications in Catalysis
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate has been utilized in catalytic processes. Notably, gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes is an area where this compound has been applied. The treatment of a related compound, benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate, with a catalytic mixture led to significant enantiomeric excesses, highlighting the potential of carbamates in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).
Advances in Synthesis Techniques
The compound has relevance in the development of eco-friendly synthesis methods. For instance, mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent has been employed for preparing carbamates, providing a sustainable and potent method that enhances the reactivity of alcohol and carbamoyl-imidazole intermediates (Lanzillotto et al., 2015).
Contribution to Structural Chemistry
In structural chemistry, the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones using halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates is a significant area. This method demonstrates the impact of the N-substituent on cyclocarbamations, leading to various diastereoselective outcomes (Mangelinckx et al., 2010).
Safety and Hazards
properties
IUPAC Name |
benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-12(8-13(14,15)9-12)16-11(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAAJXRPZIWSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


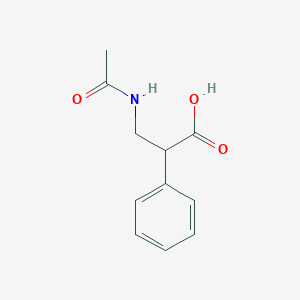
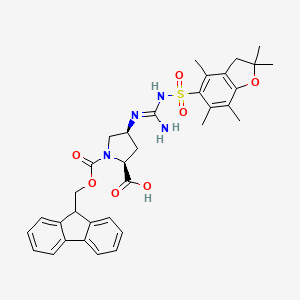

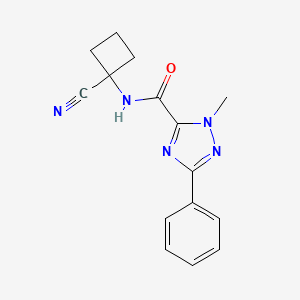
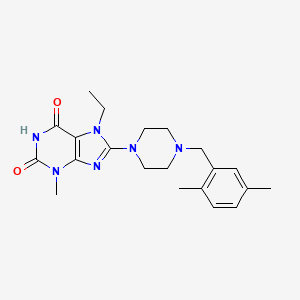



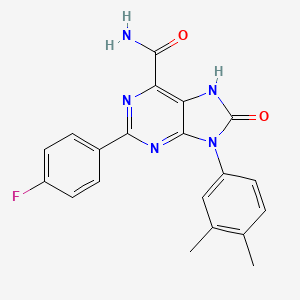
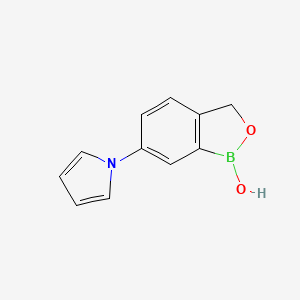
![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)
